

Mass Spectrum Analysis of (Z)-5-Dodecene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Dodecene

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This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of (Z)-5-dodecene. It includes quantitative data, a detailed experimental protocol, and visualizations of the experimental workflow and fragmentation pathways to aid in the structural elucidation of this and similar long-chain alkenes.

Introduction

(Z)-5-Dodecene is an unsaturated hydrocarbon with the molecular formula $C_{12}H_{24}$ and a molecular weight of 168.32 g/mol. [1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of such compounds. Under electron ionization, (Z)-5-dodecene undergoes characteristic fragmentation, providing a unique spectral fingerprint. Understanding this fragmentation is crucial for isomer differentiation and the identification of unknown analytes in complex mixtures.

Mass Spectrum Data

The electron ionization mass spectrum of (Z)-5-dodecene is characterized by a molecular ion peak and a series of fragment ions. The quantitative data, derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, is summarized in Table 1.

[1]

Table 1: Prominent Ions in the Mass Spectrum of (Z)-5-Dodecene

m/z	Relative Intensity (%)	Proposed Fragment Ion Structure	Fragmentation Pathway
41	100	$[C_3H_5]^+$	Allylic Cleavage
43	85	$[C_3H_7]^+$	Alkyl Fragment
55	95	$[C_4H_7]^+$	Allylic Cleavage
69	60	$[C_5H_9]^+$	Allylic Cleavage
83	45	$[C_6H_{11}]^+$	Allylic Cleavage
97	20	$[C_7H_{13}]^+$	Alkyl Fragment
112	10	$[C_8H_{16}]^{+\bullet}$	McLafferty Rearrangement
168	5	$[C_{12}H_{24}]^{+\bullet} (M^{+\bullet})$	Molecular Ion

Interpretation of the Mass Spectrum

The fragmentation of alkenes in electron ionization mass spectrometry is primarily driven by the formation of stable carbocations.[3][4] The mass spectrum of (Z)-**5-dodecene** exhibits several characteristic fragmentation patterns:

- **Molecular Ion ($M^{+\bullet}$):** The peak at m/z 168 corresponds to the intact molecular ion, confirming the molecular weight of dodecene.[1][2] As is common for long-chain alkanes and alkenes, the molecular ion peak is of relatively low abundance due to extensive fragmentation.
- **Allylic Cleavage:** The most prominent fragmentation pathway for alkenes is cleavage of the C-C bond beta to the double bond, which results in the formation of a resonance-stabilized allylic carbocation.[3][4] For (Z)-**5-dodecene**, cleavage at the C4-C5 and C6-C7 bonds leads to the formation of various allylic cations, which are responsible for the major peaks in the spectrum, including the base peak at m/z 41 ($[C_3H_5]^+$) and other significant peaks at m/z 55 ($[C_4H_7]^+$), m/z 69 ($[C_5H_9]^+$), and m/z 83 ($[C_6H_{11}]^+$).
- **McLafferty Rearrangement:** Alkenes containing a γ -hydrogen atom can undergo a characteristic rearrangement known as the McLafferty rearrangement.[5] This involves the

transfer of a hydrogen atom to the double bond with concomitant cleavage of the β -bond, resulting in the elimination of a neutral alkene molecule and the formation of a new radical cation. In the case of (Z)-**5-dodecene**, this rearrangement can lead to the formation of the ion at m/z 112.

- Alkyl Series: The spectrum also shows a series of peaks corresponding to alkyl fragments (e.g., m/z 43, 97), which are common in the mass spectra of hydrocarbons and arise from various C-C bond cleavages along the alkyl chain.

Experimental Protocol

The following is a representative protocol for the analysis of (Z)-**5-dodecene** using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

4.2. GC Conditions

- Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

4.3. MS Conditions

- Ionization Mode: Electron Ionization (EI).[\[6\]](#)
- Electron Energy: 70 eV.[\[6\]](#)
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-400.
- Solvent Delay: 3 minutes.

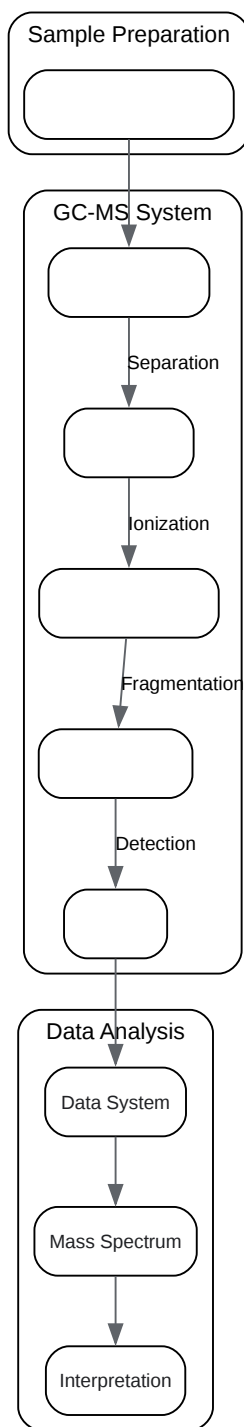
4.4. Sample Preparation

- Prepare a dilute solution of (Z)-**5-dodecene** (e.g., 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[\[7\]](#)

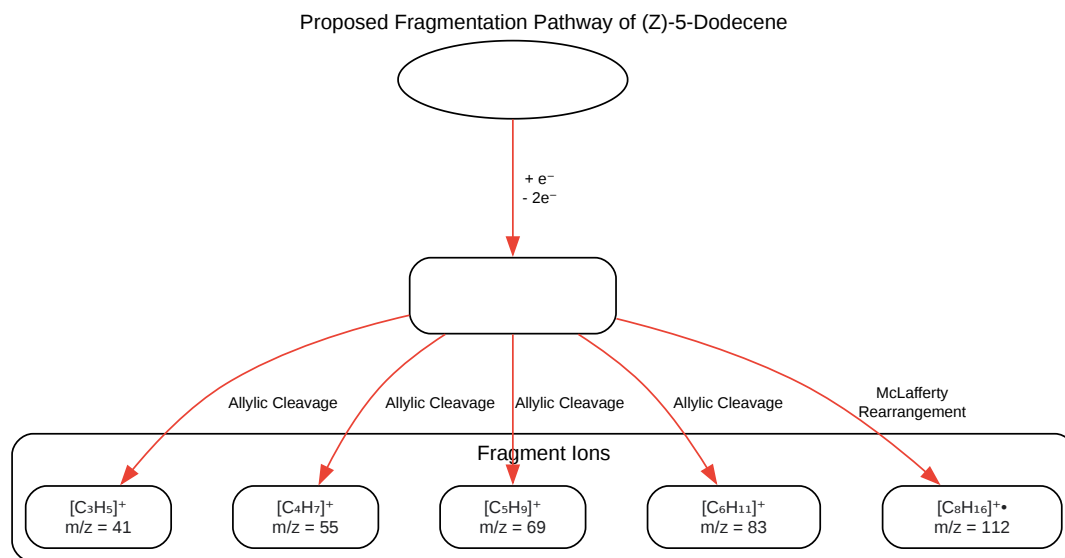
Visualizations

5.1. Experimental Workflow

Experimental Workflow for GC-MS Analysis of (Z)-5-Dodecene

[Click to download full resolution via product page](#)Caption: Workflow for the GC-MS analysis of (Z)-**5-dodecene**.

5.2. Fragmentation Pathway of (Z)-5-Dodecene



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Caption: Fragmentation of (Z)-5-dodecene in an EI mass spectrometer.

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